molecular formula C14H14N4O2 B6579800 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946270-83-3

3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6579800
CAS No.: 946270-83-3
M. Wt: 270.29 g/mol
InChI Key: VBMROFUJOMDQJH-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyrazine rings in its structure makes it a unique scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 2,3-dichloropyrazine, which is then reacted with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate undergoes cyclization with carbonic acid halo anhydrides, followed by hydrolysis and alkylation to introduce the ethyl and methoxyphenyl groups .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially opening it up to form different pyrazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anti-cancer research .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have been studied for their ability to inhibit specific enzymes and receptors, making them potential treatments for diseases such as cancer and inflammatory disorders .

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 3-ethyl-7-(4-chlorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 3-ethyl-7-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Uniqueness

The presence of the methoxy group on the phenyl ring in 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development .

Properties

IUPAC Name

3-ethyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-12-15-16-13-14(19)17(8-9-18(12)13)10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMROFUJOMDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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